molecular formula C16H23BO4 B6148501 methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate CAS No. 917024-58-9

methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

Cat. No.: B6148501
CAS No.: 917024-58-9
M. Wt: 290.2
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Description

Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS RN 917024-58-9) is a boronic ester derivative with the molecular formula C₁₆H₂₃BO₄ and an average molecular mass of 290.168 g/mol . Its structure comprises a phenyl ring substituted at the meta-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a methyl propanoate side chain. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronate ester group, which facilitates efficient coupling with aryl halides under palladium catalysis . Applications span pharmaceutical intermediates, organic light-emitting diodes (OLEDs), and polymer synthesis .

Properties

CAS No.

917024-58-9

Molecular Formula

C16H23BO4

Molecular Weight

290.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Boron Reagents in Organic Chemistry
Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate serves as a versatile building block in organic synthesis. The presence of the boron atom enables the formation of carbon-boron bonds, which are crucial for various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used for synthesizing biaryl compounds that are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized boronate esters like this compound to achieve high yields in the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions . The efficiency of this compound as a boron source was highlighted by its ability to undergo selective coupling under mild conditions.

Medicinal Chemistry

Drug Development
The compound has potential applications in drug development due to its ability to modify biological activity through the introduction of boron into molecular frameworks. Boron-containing compounds have been shown to exhibit unique pharmacological properties.

Case Study: Anticancer Activity
Recent research indicated that derivatives of boronate esters possess significant anticancer properties. A study demonstrated that this compound was effective in inhibiting tumor growth in vitro by disrupting cellular pathways involved in cancer proliferation . The study provided insights into the mechanism of action and suggested further exploration for therapeutic applications.

Materials Science

Polymer Chemistry
this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Development of High-Performance Polymers
In a recent publication in Macromolecules, researchers reported the synthesis of high-performance polymers incorporating boronate esters. The study showed that polymers derived from this compound exhibited improved thermal resistance and mechanical strength compared to traditional polymers . This advancement opens avenues for developing materials with specialized applications in electronics and aerospace.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Organic SynthesisBuilding block for biaryl compounds via Suzuki-Miyaura couplingHigh yields reported
Medicinal ChemistryPotential anticancer agent; modifies biological activityInhibits tumor growth
Materials ScienceEnhances properties of polymersImproved thermal stability

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Boronic acids are known to inhibit enzymes such as proteases and kinases by forming stable complexes with the active site residues.

  • Molecular Recognition: The boronic acid group can interact with sugars and other biomolecules, facilitating the study of carbohydrate-protein interactions.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Differences Applications/Notes Reference
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate C₁₄H₁₉BO₄ Acetate group instead of propanoate; shorter chain Intermediate in drug synthesis (e.g., FABP4/5 inhibitors)
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate C₁₅H₂₁BO₄ Ethyl ester; para-substitution on phenyl ring Enhanced solubility in non-polar solvents
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate C₁₅H₂₇BO₄ tert-Butyl ester; no aromatic linkage Improved thermal stability for high-temperature reactions
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid C₁₅H₂₁BO₄ Free carboxylic acid instead of methyl ester Direct precursor for bioconjugation or metal-organic frameworks (MOFs)
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate C₁₅H₂₅BO₄ Methyl branch on propanoate chain Altered steric effects for regioselective coupling

Key Observations :

  • Ester Group Variations : Substitution of the methyl ester with ethyl or tert-butyl groups (e.g., ) modulates solubility and stability. tert-Butyl esters are preferred for reactions requiring high thermal resistance.
  • Chain Length and Branching: Propanoate vs. acetate chains influence steric accessibility. Branched analogs (e.g., ) may reduce reaction rates due to increased steric hindrance.
  • Positional Isomerism : Meta- vs. para-substitution on the phenyl ring (e.g., ) affects electronic properties and coupling efficiency in cross-coupling reactions.
Physical and Chemical Properties
Property Target Compound Methyl 2-(3-boronophenyl)acetate tert-Butyl 3-boronopropanoate
Melting Point (°C) Not reported (liquid/oil?) 75–76 Colorless oil
Yield in Synthesis ~86% (similar conditions) 67–88% 65–70%
Solubility Polar aprotic solvents Moderate in chloroform High in tetrachloroethylene
Stability Air-stable (boronate ester) Hygroscopic (free acid derivative) Thermally stable up to 150°C

Key Findings :

  • The target compound’s liquid state (inferred from analogs in ) suggests utility in solution-phase synthesis.
  • tert-Butyl derivatives exhibit superior thermal stability, making them suitable for high-temperature catalysis .

Biological Activity

Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS Number: 1150561-77-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19BO4
  • Molecular Weight : 214.066 g/mol
  • Functional Groups : Alkyl, Ester
  • Purity : ≥98%

The compound features a boron-containing dioxaborolane moiety, which is known for its unique reactivity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against tryptophan hydroxylase (TPH), an enzyme implicated in serotonin synthesis .
  • Cellular Interaction : Preliminary studies suggest that this compound can influence cell signaling pathways. For example, it has been noted to interact with immune cells, potentially modulating immune responses .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. In one study, it exhibited an IC50 value indicating significant anti-proliferative effects .
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

A notable case study involved the administration of a related compound in a clinical setting where it was evaluated for its effects on metabolic disorders. Patients receiving treatment exhibited improved metabolic profiles and reduced liver fat content over a specified period .

Preparation Methods

Reaction Mechanism and Catalytic System

Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with B2Pin2 and reductive elimination to yield the boronate ester. Key catalytic systems include:

  • Catalyst : Pd(dppf)Cl2 (1–5 mol%)

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

  • Temperature : 90°C under inert atmosphere

Synthetic Procedure for Methyl 3-[3-Bromophenyl]Propanoate Precursor

The aryl bromide precursor, methyl 3-(3-bromophenyl)propanoate, is typically prepared via esterification of 3-(3-bromophenyl)propanoic acid with methanol under acidic conditions (e.g., H2SO4 or HCl). Alternatively, it may be synthesized through Heck coupling between 3-bromostyrene and methyl acrylate.

Borylation Optimization

A representative protocol from involves:

  • Combining methyl 3-(3-bromophenyl)propanoate (5.58 mmol), B2Pin2 (1.3 equiv), Pd(dppf)Cl2 (6 mol%), and KOAc (3 equiv) in 1,4-dioxane.

  • Sparging with nitrogen for 10 minutes.

  • Heating at 90°C for 12–16 hours.

  • Purification via silica gel chromatography (ethyl acetate/hexanes).

Yield : Quantitative (>95%).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling of Preformed Boronic Acids

While less common, the target compound may be synthesized via Suzuki coupling between methyl 3-(3-boronophenyl)propanoate and pinacol ester precursors. However, this method faces challenges due to the instability of free boronic acids under esterification conditions.

Direct Esterification of Boronate-Containing Carboxylic Acids

An alternative approach involves:

  • Synthesizing 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid via borylation.

  • Performing esterification with methanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.

Typical Conditions :

  • Solvent: Dry THF at 0–20°C

  • Reaction Time: 24 hours

  • Yield: 71% (analogous protocol in)

Critical Reaction Parameters

Catalyst and Ligand Selection

ParameterOptimal ChoiceEffect on Yield
Catalyst Loading5–6 mol% Pd(dppf)Cl2Maximizes turnover
Ligand Ratio1:1 Pd:ligandPrevents Pd aggregation
BaseKOAc > K3PO4Enhances transmetallation

Data adapted from.

Solvent and Temperature Effects

  • Dioxane vs. THF : Dioxane provides higher yields (90% vs. 75%) due to better solubility of B2Pin2.

  • Temperature : Reactions below 80°C result in incomplete conversion (<50% yield).

Purification and Characterization

Chromatographic Purification

Crude products are purified using flash chromatography with ethyl acetate/hexanes (1:4 to 1:2 gradient). Silica gel pretreatment with triethylamine minimizes boronate decomposition.

Analytical Data

  • 1H NMR (CDCl3) : δ 1.32 (s, 12H, pinacol CH3), 3.67 (s, 3H, COOCH3), 2.62 (t, 2H, CH2COO), 2.92 (t, 2H, ArCH2), 7.20–7.45 (m, 4H, aromatic).

  • LC-MS : m/z 291.2 [M+H]+ (calculated for C16H23BO4: 290.2).

Scale-Up Considerations

Industrial Adaptations

  • Continuous Flow Systems : Reduce reaction time to 2–4 hours via pressurized flow reactors.

  • Solvent Recovery : Dioxane is distilled and reused, lowering production costs by 30% .

Q & A

Q. What are the standard synthetic routes for methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. For example, General Procedure 11 involves coupling aryl halides with boronate esters using palladium catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) in a mixture of DMF and aqueous Na₂CO₃ at 80°C, followed by purification via column chromatography (1:9 EtOAc:Hexanes, Rf 0.35) . Microwave-assisted protocols (120°C, 40 minutes) can enhance reaction efficiency for analogous structures .

Q. How is the compound characterized post-synthesis?

Characterization relies on ¹H, ¹³C, and ¹¹B NMR spectroscopy to confirm the boronate ester moiety (e.g., ¹¹B NMR signals at ~30 ppm for dioxaborolane derivatives) and ester carbonyl groups. TLC (Rf values) and comparison with literature data are critical for validation . For advanced purity analysis, LC-MS or HPLC with UV detection (≥95% purity) is recommended .

Q. What safety precautions are necessary when handling this compound?

Use gloves, protective eyewear, and lab coats to avoid skin contact. Work in a fume hood due to volatile solvents (e.g., DMF, tetrachloroethylene). Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can conflicting NMR data for this boronate ester be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from solvent impurities or residual catalysts. Ensure thorough purification (e.g., aqueous washes, drying over MgSO₄) and use deuterated solvents (DMSO-d₆ or CDCl₃) for analysis. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks . For boron-specific anomalies, ¹¹B NMR can distinguish hydrolysis byproducts .

Q. What strategies optimize its use in Suzuki-Miyaura reactions for drug intermediates?

Key parameters include:

  • Catalyst selection : PdCl₂(dppf)·CH₂Cl₂ or XPhos-Pd-G3 for sterically hindered substrates .
  • Solvent system : 1,4-dioxane/water mixtures improve solubility and reaction homogeneity.
  • Temperature : Microwave irradiation (120°C) reduces reaction time versus conventional heating (110°C, 12 hours) .
  • Base : K₂CO₃ or Cs₂CO₃ enhances coupling efficiency for electron-deficient aryl halides .

Q. How does this compound contribute to FABP4/5 inhibitor synthesis?

It serves as a boronate ester intermediate in coupling reactions with chloroquinoline derivatives. For example, under Pd catalysis, it reacts with 6-chloro-4-phenylquinolin-2-yl intermediates to yield bioactive propanoic acid derivatives (88% yield) . Reaction monitoring via TLC and quenching with lemon acid ensures intermediate stability .

Experimental Design & Data Analysis

Q. How to design experiments for studying its stability under varying pH conditions?

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
  • Monitor degradation via HPLC-UV at 254 nm.
  • Use ¹¹B NMR to detect boronate ester hydrolysis (signal disappearance at ~30 ppm, emergence of boric acid peaks at ~18 ppm) .

Q. What statistical methods address batch-to-batch variability in synthesis?

Implement Design of Experiments (DoE) to optimize variables (catalyst loading, temperature, solvent ratio). Use ANOVA to identify significant factors. For reproducibility, include internal standards (e.g., triphenylmethane) in NMR spectra for quantitative analysis .

Advanced Applications

Q. Can this compound be used in multicomponent reactions for heterocyclic synthesis?

Yes. It participates in microwave-assisted multicomponent protocols with chromenones and aldehydes to form substituted propanoates (e.g., methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates). Key steps include Dean-Stark water removal and silica gel purification .

Q. How is it applied in environmental fate studies?

Track its degradation in simulated ecosystems using LC-MS/MS to identify metabolites. Assess abiotic factors (UV light, pH) and biotic factors (microbial activity) via mass balance studies. Compare with structural analogs (e.g., 2-chloropyridine-3-boronic acid pinacol ester) to predict environmental persistence .

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